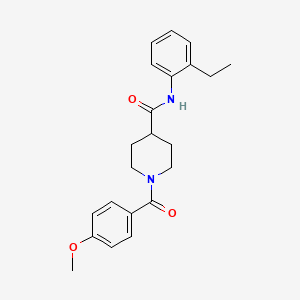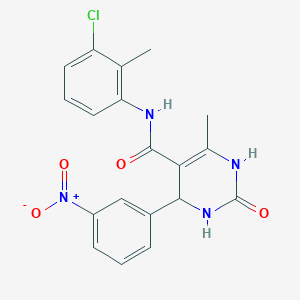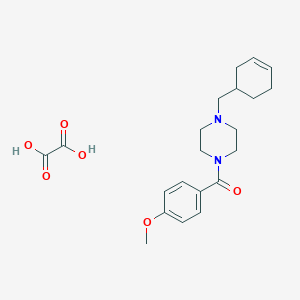
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as BPP, is a synthetic compound that has been widely used in scientific research. BPP is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neurotransmitter release.
作用机制
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on cellular processes that are regulated by the sigma-1 receptor.
Biochemical and physiological effects:
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to modulate various biochemical and physiological processes, including ion channel activity, neurotransmitter release, and cell survival. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to block the activity of voltage-gated calcium channels and NMDA receptors, leading to a decrease in calcium influx and neurotransmitter release. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to modulate the activity of dopamine and glutamate receptors, leading to downstream effects on synaptic plasticity and behavior. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects in various models of neuronal injury, including ischemia and excitotoxicity.
实验室实验的优点和局限性
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its potential for inducing sigma-1 receptor upregulation with chronic use.
未来方向
There are several future directions for research on 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide and sigma-1 receptors. One area of research is the development of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide derivatives with improved properties, including increased solubility and selectivity. Another area of research is the investigation of the role of sigma-1 receptors in various diseases, including cancer, inflammation, and addiction. Finally, the potential therapeutic applications of sigma-1 receptor modulators, including 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, should be further explored in preclinical and clinical studies.
合成方法
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2-bromophenol with 1-methyl-4-piperidone in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3-chloropropanoyl chloride in the presence of triethylamine and dichloromethane to yield 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The synthesis of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide derivatives with different properties.
科学研究应用
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate the role of sigma-1 receptors in different physiological and pathological conditions. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, and to affect the release of neurotransmitters such as dopamine and glutamate. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been investigated for its potential therapeutic effects in various diseases, including neuropathic pain, depression, and Alzheimer's disease.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(20-14-6-4-3-5-13(14)16)15(19)17-12-7-9-18(2)10-8-12/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQNSWSYCOEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)


![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)